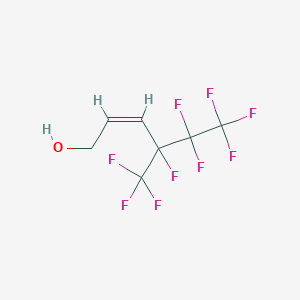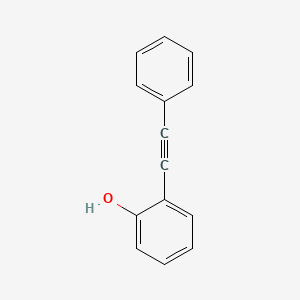
2-(Phenylethynyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylethynyl)phenol is an organic compound with the molecular formula C14H10O. It is a phenol derivative where a phenylethynyl group is attached to the second position of the phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Phenylethynyl)phenol involves the reaction of 2-iodophenol with phenylacetylene in the presence of copper iodide and bis(triphenylphosphine)palladium dichloride as catalysts. The reaction is carried out in toluene with diisopropylamine as a base. The mixture is stirred at room temperature for several hours, followed by purification through flash chromatography .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Phenylethynyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Electrophilic Substitution: The phenol ring is highly reactive towards electrophilic substitution reactions, such as nitration and bromination
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Electrophilic Substitution: Reagents such as nitric acid for nitration and bromine for bromination are commonly employed
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Electrophilic Substitution: Nitro and bromo derivatives of this compound
Scientific Research Applications
2-(Phenylethynyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Phenylethynyl)phenol involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been found to inhibit cholinesterase activity, which is crucial for neurotransmission. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the breakdown of acetylcholine . Additionally, the compound’s phenolic group can participate in redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
2-(Phenylethynyl)phenol can be compared with other phenol derivatives, such as:
4-(2-Phenylethynyl)phenol: Similar structure but with the phenylethynyl group attached to the fourth position.
2-Phenylethynylphenol: Another isomer with slight variations in the position of the phenylethynyl group
Uniqueness
The position of the phenylethynyl group can significantly affect the compound’s chemical behavior and interaction with biological targets .
Properties
CAS No. |
92151-73-0 |
|---|---|
Molecular Formula |
C14H10O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(2-phenylethynyl)phenol |
InChI |
InChI=1S/C14H10O/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9,15H |
InChI Key |
PIOMIFUUXIDECW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


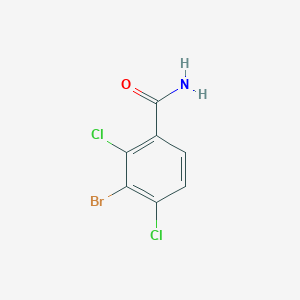
![N-[4-[2-[3-(dimethylsulfamoyl)anilino]-6H-1,3,4-thiadiazin-5-yl]phenyl]acetamide](/img/structure/B13115837.png)
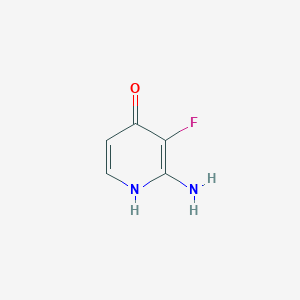
![(11R,12R,13R,15R)-6-amino-13-(hydroxymethyl)-14-oxa-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-11,12-diol](/img/structure/B13115868.png)

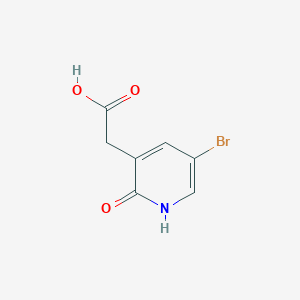
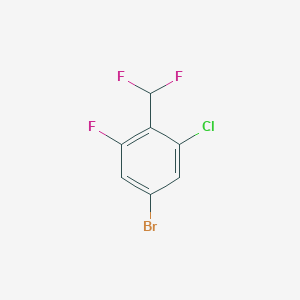


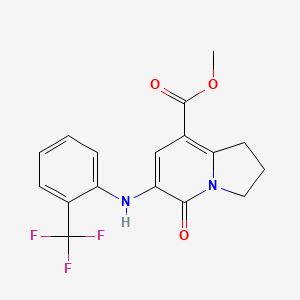
![6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13115909.png)
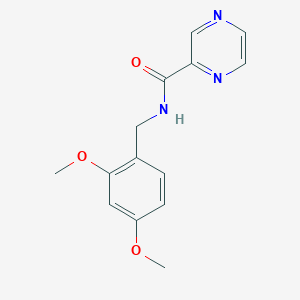
![4-Chloro-5-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13115924.png)
